molecular formula C19H13NO3 B2760847 17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione CAS No. 670259-44-6

17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione

Cat. No.: B2760847
CAS No.: 670259-44-6
M. Wt: 303.317
InChI Key: CBHZWJCSNICLNL-UHFFFAOYSA-N
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Description

17-acetyl-14-methyl-11-azatetracyclo[8700^{3,8}This compound belongs to the family of naphthoquinone derivatives, which are known for their diverse chemical reactivity and significant photophysical properties .

Preparation Methods

The synthesis of 17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione typically involves a one-pot multicomponent reaction. This reaction includes naphthoquinone, indandione, and pyridine derivatives as starting materials . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. The structures of the synthesized compounds are usually confirmed through various analytical techniques such as IR, 1H NMR, and 13C NMR analysis .

Chemical Reactions Analysis

17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound finds applications in various scientific research fields due to its unique photophysical properties. It is used in the development of fluorescent molecular probes that emit in the visible region and are sensitive to environmental and solvent polarity . These properties make it valuable in chemistry, biology, and environmental science. Additionally, its potential as an organocatalyst and its ability to signal the presence of ions further expand its applications .

Comparison with Similar Compounds

Similar compounds to 17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione include other naphthoquinone derivatives such as 12-Benzoyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione . These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and photophysical properties. The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for various applications .

Properties

IUPAC Name

12-acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c1-10-7-8-20-14(9-10)15(11(2)21)16-17(20)19(23)13-6-4-3-5-12(13)18(16)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZWJCSNICLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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